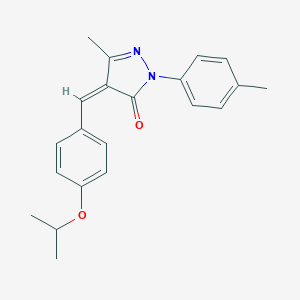![molecular formula C27H23BrN4O3S B308382 7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308382.png)
7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a molecular formula of C27H23BrN4O3S and a molecular weight of 563.5 g/mol. This compound features a unique structure that includes a benzoxazepine ring fused with a triazine ring, along with various functional groups such as benzyloxy, bromophenyl, and ethylsulfanyl.
準備方法
The synthesis of 7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzoxazepine ring, followed by the introduction of the triazine ring and the subsequent addition of the benzyloxy, bromophenyl, and ethylsulfanyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties may be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:
- 1-[6-(5-Bromo-2-thienyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-propanone : This compound has a similar core structure but features a thienyl group instead of a benzyloxy group.
- Other benzoxazepine derivatives : These compounds share the benzoxazepine ring but may have different substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C27H23BrN4O3S |
|---|---|
分子量 |
563.5 g/mol |
IUPAC名 |
1-[6-(5-bromo-2-phenylmethoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C27H23BrN4O3S/c1-3-36-27-29-25-24(30-31-27)20-11-7-8-12-22(20)32(17(2)33)26(35-25)21-15-19(28)13-14-23(21)34-16-18-9-5-4-6-10-18/h4-15,26H,3,16H2,1-2H3 |
InChIキー |
LUZZZYNSPAMBLF-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1 |
正規SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-Dichlorobenzylidene)-3-[(3,4-dichlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B308299.png)
![(6E)-2,4-dichloro-6-[[2-[5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308300.png)
![(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B308304.png)
![3-Thiophenecarbaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308305.png)
![(5Z)-5-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B308306.png)
![4-Ethoxy-3-methoxybenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308309.png)

![2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide](/img/structure/B308313.png)
![4-[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B308314.png)
![7-acetyl-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl butyl sulfide](/img/structure/B308315.png)
![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)

![5-fluoro-3'-[(2-fluorobenzyl)sulfanyl]-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one](/img/structure/B308321.png)
![1-[6-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B308322.png)
